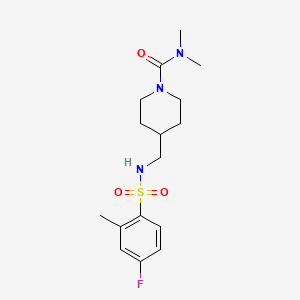
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with a piperidine ring (a six-membered ring with one nitrogen atom), a fluoro-2-methylphenylsulfonamido group, and a carboxamide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the piperidine ring, the fluoro-2-methylphenylsulfonamido group, and the carboxamide group could all potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro-2-methylphenylsulfonamido group could potentially affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on related sulfonamide derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. For example, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives displaying interesting antimicrobial properties, with certain compounds exhibiting higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Aldose Reductase Inhibitors and Antioxidant Activity
Another study by Alexiou and Demopoulos (2010) reported the synthesis of sulfonamide derivatives as aldose reductase inhibitors (ARIs) with antioxidant activity. These derivatives showed potential for the management of long-term diabetic complications, indicating their relevance in therapeutic applications (Alexiou & Demopoulos, 2010).
Fluorination Agents and Synthesis of Fluorinated Compounds
Umemoto et al. (2010) explored the synthesis and properties of substituted phenylsulfur trifluorides, including their use as novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underlines the importance of such derivatives in the synthesis of fluorinated organic compounds, which are crucial in drug discovery (Umemoto, Singh, Xu, & Saito, 2010).
Electrochromic and Electrofluorescent Materials
Sun et al. (2016) developed electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting reversible electrochromic characteristics and fluorescence modulation. These materials show potential for applications in smart windows, displays, and fluorescence-based sensors (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Antiproliferative and Anticancer Activities
A study by Parthiban et al. (2011) on the synthesis and cytotoxicity of 2,6-diarylpiperidin-4-one O-methyloximes showed promising in vitro antiproliferative activity against human cervical carcinoma cells. This highlights the potential of sulfonamide derivatives in the development of anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-12-10-14(17)4-5-15(12)24(22,23)18-11-13-6-8-20(9-7-13)16(21)19(2)3/h4-5,10,13,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUUBGMICUMSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

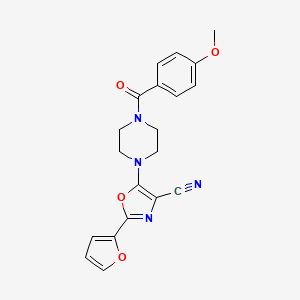
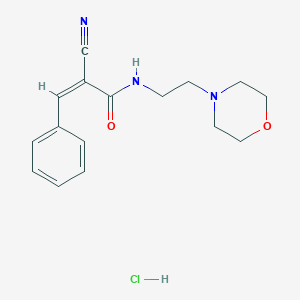
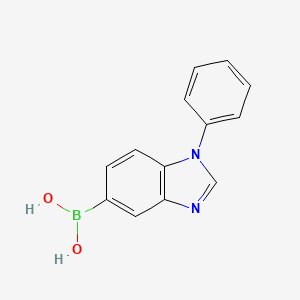
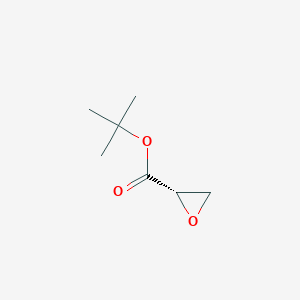
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2724603.png)
![8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2724605.png)
![5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2724606.png)

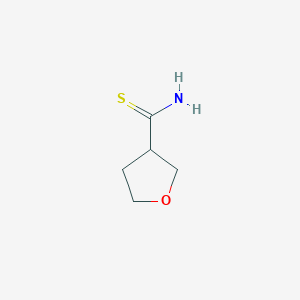
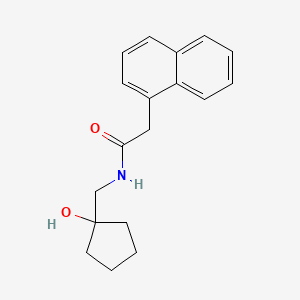
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)
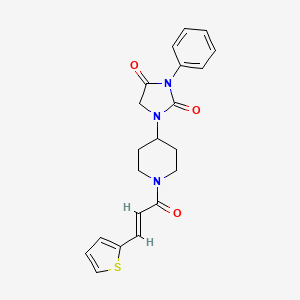
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)